molecular formula C28H22N4O3S B2611415 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 361171-01-9

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No. B2611415
CAS RN: 361171-01-9
M. Wt: 494.57
InChI Key: NGKJLDWCMBWRMF-UHFFFAOYSA-N
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Description

“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide” is a complex organic compound. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound . This compound is part of a class of molecules that are key components to functional molecules used in a variety of everyday applications .


Synthesis Analysis

The synthesis of such compounds often involves the formation of the imidazole ring, which is a key component of the molecule . The synthesis process can be complex and requires careful control to ensure the correct bonding and substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of this compound can be characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD . These techniques can provide detailed information about the bonding modes and geometry of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and may involve various mechanisms. The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Scientific Research Applications

Pharmacokinetics and Metabolism

The compound, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), which shares structural similarities with the queried compound, is primarily studied in the context of its pharmacokinetics and metabolism. SB-649868 is noted for its role as an orexin 1 and 2 receptor antagonist, under investigation for treating insomnia. Key findings from a study include the determination of the disposition of SB-649868 in humans, highlighting its elimination mainly via feces (79%) with minimal urinary excretion. Notably, the mean apparent half-life of plasma radioactivity was significantly longer than that of unchanged SB-649868, indicating the presence of slowly cleared metabolites. The principal circulating components in plasma extracts were SB-649868 and a unique hemiaminal metabolite, M98, a result of the oxidation of the benzofuran ring and subsequent rearrangement. This study underscores the compound's extensive metabolism, with the principal route involving oxidation of the benzofuran ring, leading to the main metabolite in excreta, M25, representing a substantial part of the administered dose across urine and feces (Renzulli et al., 2011).

Therapeutic Efficacy and Safety

Another area of interest is the therapeutic efficacy and safety of derivatives structurally similar to the queried compound, specifically sertaconazole. The compound 7-chloro-3-[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy-methyl]benzo[b]thiophene (sertaconazole) was examined in clinical trials for its efficacy in treating Pityriasis versicolor, cutaneous dermatophytosis, and superficial mycoses caused by Candida albicans. Results from these studies demonstrated a 100% cure rate with excellent safety profiles, with no local or general undesirable effects recorded and no relapses of infection post-treatment. These findings highlight the compound's potent antifungal activity and significant therapeutic potential in topical applications for various dermatological conditions (Nasarre et al., 1992; Pedragosa et al., 1992; Umbert et al., 1992).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the available resources, similar compounds have been shown to exhibit antiproliferative effects against various carcinoma cell lines . The mechanism of action is often due to its antiangiogenic effect and promotion of apoptosis .

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N4O3S/c33-28(31-23-9-3-2-8-22(23)27-29-24-10-4-5-11-25(24)30-27)20-13-15-21(16-14-20)36(34,35)32-18-17-19-7-1-6-12-26(19)32/h1-16H,17-18H2,(H,29,30)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKJLDWCMBWRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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